molecular formula C9H18ClNO2 B2417877 tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride CAS No. 2225147-40-8

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B2417877
CAS No.: 2225147-40-8
M. Wt: 207.7
InChI Key: WPCZJUPKRBKZNV-UHFFFAOYSA-N
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Description

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H17NO2·HCl and a molecular weight of 207.7 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-8(2,3)12-7(11)9(10-4)5-6-9;/h10H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCZJUPKRBKZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbenes for alkene cyclopropanation .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Discovery
tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is being investigated as a lead compound for developing new pharmaceuticals. Its unique cyclopropane structure allows for modifications that can enhance biological activity and selectivity towards specific targets, such as neurotransmitter receptors. Preliminary studies suggest that this compound may interact with various receptors, including those involved in neurological pathways, making it a candidate for treating conditions like depression and anxiety.

Bioactivity and Mechanism of Action
Research has indicated that the compound may exhibit significant bioactivity through its interaction with neurotransmitter systems. Studies typically involve assessing binding affinities and functional responses in cellular models to elucidate its pharmacological profile. Understanding these interactions is crucial for optimizing its therapeutic potential .

Chemical Research Applications

Synthetic Utility
The compound serves as an important building block in synthetic organic chemistry. Its structural features enable chemists to explore various modifications, leading to the development of novel compounds with desired properties. For instance, the tert-butyl group enhances solubility and stability, which are advantageous for biological applications .

Comparison with Analogous Compounds
A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound. The following table summarizes key analogs and their features:

Compound NameStructure CharacteristicsUnique Features
tert-Butyl {1-[(methylamino)methyl]cyclopropyl}carbamate hydrochlorideSimilar cyclopropane coreContains an additional methyl group on the amine
Isobutyl 1-(methylamino)cyclopropane-1-carboxylateDifferent alkyl substituentVariation in branching affects properties
Cyclopropyl 1-(methylamino)carboxylic acidLacks the tert-butyl groupMore polar due to carboxylic acid functionality

This table illustrates how the tert-butyl group significantly influences biological activity and synthetic utility, making it a valuable component in drug design.

Case Studies and Research Findings

Several studies have explored the biological properties of compounds related to this compound:

  • Antifungal Activity : In studies comparing antifungal agents like Butenafine with their tert-butyl analogs, it was found that modifications could lead to variations in potency against fungal strains such as Trichophyton mentagrophytes and Trichophyton rubrum. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
  • Lipophilicity Studies : Research examining the lipophilicity of compounds has shown that replacing the tert-butyl group can significantly alter solubility profiles. For example, substituting with CF3-cyclobutane resulted in increased log D values, indicating improved lipophilicity which is crucial for drug absorption and distribution .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable intermediates and react with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-Butyl 1-(amino)cyclopropane-1-carboxylate hydrochloride
  • tert-Butyl 1-(ethylamino)cyclopropane-1-carboxylate hydrochloride
  • tert-Butyl 1-(propylamino)cyclopropane-1-carboxylate hydrochloride

Uniqueness: tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring. This substitution influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Biological Activity

tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a compound characterized by its unique cyclopropane structure, featuring a tert-butyl group and a methylamino functional group. This compound has garnered interest in various fields, particularly in biological research, due to its distinctive properties and potential pharmacological applications.

The molecular formula of this compound is C10_{10}H18_{18}ClN1_{1}O2_{2}, with a molecular weight of approximately 207.70 g/mol . Its synthesis typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC10_{10}H18_{18}ClN1_{1}O2_{2}
Molecular Weight207.70 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in polar solvents

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets and pathways. Preliminary investigations suggest potential interactions with neurotransmitter receptors, although comprehensive studies are required to elucidate its mechanisms fully. The compound's ability to form stable intermediates and react with various biological molecules is crucial for its pharmacological profile.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound. Although direct case studies on this specific compound are scarce, related compounds have demonstrated significant biological activity.

Table 2: Related Compounds and Their Activities

Compound NameBiological ActivityReference
Methyl (7-hydroxy-11-methyl-2,9-dioxo...)Antitumor activity against colon cancer
Compound 82aInhibition of Pim kinases
Compound CFI-400945Effective inhibitor of HCT116 tumor growth

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride?

Methodological Answer: The synthesis typically involves cyclopropanation strategies and protection/deprotection steps. For example:

  • Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or [2+1] cycloaddition with diazo compounds.
  • Amine protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
  • Hydrochloride salt formation : The free base is treated with HCl in a polar solvent (e.g., ethanol or diethyl ether) .

Q. Key Considerations :

  • Monitor reaction progress via TLC or LC-MS to avoid over-alkylation.
  • Optimize pH during salt formation to ensure crystallization.

Q. How is the compound characterized spectroscopically?

Methodological Answer: A multi-technique approach is essential:

  • NMR :
    • ¹H/¹³C NMR : Identify cyclopropane ring protons (δ ~1.0–2.5 ppm) and tert-butyl group (δ ~1.2–1.4 ppm). Carbamate carbonyl appears at δ ~155–160 ppm in ¹³C NMR.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry and hydrogen bonding in the hydrochloride salt (use SHELXL for refinement) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., ring strain, hydrogen bonding):

  • Variable Temperature (VT) NMR : Probe conformational changes in the cyclopropane ring.
  • Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*).
  • Crystallographic Validation : Resolve ambiguities in stereochemistry using SHELX or related software .

Example : Cyclopropane ring strain may cause unexpected coupling constants in NMR; DFT modeling can reconcile discrepancies .

Q. What strategies improve the stability of cyclopropane-containing intermediates in multi-step synthesis?

Methodological Answer: Cyclopropane rings are prone to ring-opening under acidic/basic conditions. Mitigation strategies include:

  • Protection of reactive sites : Use Boc or Fmoc groups to shield the amine during subsequent steps.
  • Solvent selection : Avoid protic solvents (e.g., water, alcohols) in reactions involving strained intermediates.
  • Low-temperature reactions : Perform alkylation or coupling steps at –20°C to –78°C to minimize decomposition .

Q. How does the cyclopropane ring influence reactivity in medicinal chemistry applications?

Methodological Answer: The ring’s strain (~27 kcal/mol) enhances reactivity:

  • Enzyme inhibition : Acts as a transition-state analog (e.g., mimicking bent substrates in proteases).
  • Metabolic stability : The rigid structure resists oxidation, improving pharmacokinetics.
  • Synthetic leverage : Participate in strain-release [3+2] cycloadditions for diversity-oriented synthesis .

Case Study : Cyclopropane derivatives show enhanced binding affinity to dopamine receptors compared to non-strained analogs .

Q. What analytical challenges arise in quantifying trace impurities in the hydrochloride salt?

Methodological Answer: Impurities (e.g., de-Boc byproducts, residual solvents) require sensitive methods:

  • HPLC-UV/ELS : Use a C18 column with 0.1% TFA in mobile phase; ELS detector for non-UV-active impurities.
  • LC-HRMS : Identify impurities via exact mass (e.g., m/z 228.1234 for de-Boc product).
  • Headspace GC-MS : Detect residual solvents (e.g., dichloromethane) below 50 ppm .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to receptors (e.g., GPCRs) using the cyclopropane’s geometry.
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • Free Energy Calculations (MM-PBSA) : Estimate binding affinities and guide SAR studies .

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